molecular formula C11H9NO2 B1615019 2-Methylquinoline-5-carboxylic acid CAS No. 634-39-9

2-Methylquinoline-5-carboxylic acid

Cat. No. B1615019
CAS RN: 634-39-9
M. Wt: 187.19 g/mol
InChI Key: VKJCKNYCWUGWEW-UHFFFAOYSA-N
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Description

2-Methylquinoline-5-carboxylic acid is an important organic compound that has gained significant interest in various fields of research and industry due to its unique physical, chemical, and biological properties . It has a molecular weight of 187.2 .


Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives have shown substantial biological activities. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best . Yalgin and co-workers report the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .


Molecular Structure Analysis

The molecular structure of 2-Methylquinoline-5-carboxylic acid can be analyzed using 1D & 2D NMR spectra . These techniques help in assigning peaks and uncovering linkage patterns.


Chemical Reactions Analysis

The chemical reactions involving 2-Methylquinoline-5-carboxylic acid are primarily related to its conversion into highly functionalized, valuable compounds . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

2-Methylquinoline-5-carboxylic acid has a density of 1.3±0.1 g/cm3 and a boiling point of 380.9±22.0 °C at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

1. Supramolecular Frameworks in Organic Acid-Base Adducts

Studies have explored the noncovalent weak interactions between 2-methylquinoline and various carboxylic acids. These interactions facilitate the formation of multicomponent organic acid-base adducts, leading to the construction of 1D-3D frameworks through hydrogen bonding and secondary propagating interactions (Jin et al., 2012); (Gao et al., 2014).

2. Nickel (II) Complexes with Amino Acids

The ligand 2-methylquinoline-8-carboxylic acid has been used to investigate the stability constants of binary and ternary nickel (II) complexes with amino acids. This research offers insights into the molecular interactions and stability of these complexes (Henríquez et al., 2021).

3. Phosphorescent Emissions in Copper(I) Complexes

2-Methylquinoline derivatives have been utilized in the synthesis of copper(I) complexes, which exhibit extraordinary photophysical properties. These complexes are of interest due to their phosphorescent emissions, useful in various applications (Małecki et al., 2015).

4. Synthesis and Biological Activities

Research into the synthesis of 2-methylquinoline-4-carboxylic acids and their derivatives has revealed that some compounds exhibit anti-inflammatory, analgesic, antimicrobial, and antifungal activities, indicating potential pharmaceutical applications (Dubrovin et al., 2015).

5. Catalytic Aerobic Oxidation

2-Methylquinoline derivatives have been studied in the context of catalytic aerobic oxidation, demonstrating their utility in chemical transformations and synthesis processes (Zhang et al., 2008).

6. Esterification Reactions

The esterification of 2-methylquinoline-3-carboxylic acid has been studied to optimize reaction conditions, contributing to the field of organic synthesis and chemical engineering (Gao Wen-tao, 2009).

Safety And Hazards

The safety information for 2-Methylquinoline-5-carboxylic acid includes hazard statements H302, H312, H332, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methylquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-5-6-8-9(11(13)14)3-2-4-10(8)12-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJCKNYCWUGWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313060
Record name 2-Methyl-5-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoline-5-carboxylic acid

CAS RN

634-39-9
Record name 2-Methyl-5-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 634-39-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-5-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-aminobenzoic acid (9.0 g, 65 mmol), ferrous sulfate heptahydrate (5.2 g, 18 mmol) and 3-nitrobenzenesulfonic acid sodium salt (8.1 g, 35 mmol) in 9 M HCl (140 mL) was heated to 90° C. Crotonaldehyde (9.00 mL, 108 mmol), was then added over a 1.5 h period and the resultant mixture was allowed to stir overnight. The reaction mixture was allowed to cool for 10 min and the solid obtained was collected by filtration while warm. The solids formed from the filtrate upon further cooling were collected by filtration. The filtrate was again stirred for 30 min and a third crop of solids was collected by filtration. The combined solids were washed with water and dried under reduced pressure to afford compound 73a. Mass spectrum (LCMS, ESI pos.) Calcd. For C13H9NO2: 188.1 (M+H). found 188.2.
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Feng, D Li, H Wang, J Zhuang, F Liu, Q Bao… - European journal of …, 2015 - Elsevier
… A mixture of 8-hydroxy-2-methylquinoline-5-carboxylic acid 2 (2.42 g, 11.90 mmol) in dry DMF (70 mL) containing benzyl bromide (3.11 mL, 26.20 mmol) and K 2 CO 3 (16.40 g, 119 …
Number of citations: 19 www.sciencedirect.com
RT Ulahannan, CY Panicker, HT Varghese… - … Acta Part A: Molecular …, 2015 - Elsevier
… The product 2-methylquinoline-5-carboxylic acid is again treated with benzaldehyde in the presence of a dehydrating agent like acetic anhydride yield the resulting title compound (…
Number of citations: 20 www.sciencedirect.com
GJ MacDonald, CL Branch, MS Hadley… - Journal of medicinal …, 2003 - ACS Publications
… A mixture of trans-3-(2-(4-aminocyclohexyl)ethyl)-7-methylsulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine 17 (150 mg, 0.41 mmol), 2-methylquinoline-5-carboxylic acid (92 mg, 0.49 …
Number of citations: 115 pubs.acs.org

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